Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-
CAS No.: 145052-34-2
Cat. No.: VC21130940
Molecular Formula: C26H35O7P
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145052-34-2 |
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Molecular Formula | C26H35O7P |
Molecular Weight | 490.5 g/mol |
IUPAC Name | [(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C26H35O7P/c1-17(15-26(2,3)4)16-34(29,24(27)22-18(30-5)11-9-12-19(22)31-6)25(28)23-20(32-7)13-10-14-21(23)33-8/h9-14,17H,15-16H2,1-8H3 |
Standard InChI Key | LFOXEOLGJPJZAA-UHFFFAOYSA-N |
SMILES | CC(CC(C)(C)C)CP(=O)(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC |
Canonical SMILES | CC(CC(C)(C)C)CP(=O)(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC |
Introduction
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-, commonly referred to as Irgacure 1700, is a photoinitiator used extensively in polymer chemistry. Its molecular formula is C26H35O7P, with a molecular weight of 490.53 g/mol and a CAS number of 145052-34-2 . This compound plays a crucial role in enhancing the polymerization rate and conversion efficiency in various applications, including dental materials and drug delivery systems.
Synthesis
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- can be synthesized by reacting 2,6-dimethoxybenzoyl chloride with 2,4,4-trimethylpentyl alcohol in the presence of a base. Industrial production involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity.
Types of Reactions
This compound undergoes various chemical reactions, including:
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Oxidation: Can be oxidized under specific conditions to form different oxidation products.
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Reduction: Can undergo reduction reactions, although these are less common.
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Substitution: Participates in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions typically occur under controlled temperatures and pressures.
Applications
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Chemistry: Used as a photoinitiator in polymerization reactions.
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Biology: Useful in biological studies, particularly in synthesizing biologically active molecules.
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Medicine: Implications in developing medical devices and drug delivery systems.
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Industry: Employed in producing high-performance materials and coatings.
Mechanism of Action
The mechanism involves the absorption of light energy, which initiates a photochemical reaction. This reaction generates free radicals that drive the polymerization process. The molecular targets include the monomers in the polymerization mixture, and the pathways involved are primarily radical polymerization pathways.
Biological Applications
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Drug Delivery Systems: Forms stable polymers suitable for controlled drug release.
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Tissue Engineering: Used in biocompatible polymers for scaffolding materials.
Industrial Applications
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Dental Materials: Enhances polymerization rate and mechanical properties of dental composites.
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Coatings and Adhesives: Used in various industrial formulations for high-performance materials .
Comparison with Similar Compounds
Compound Name | Structure | Efficiency as Photoinitiator | Applications |
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Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- | Complex phosphine oxide structure | High | Dental materials, drug delivery |
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Phenyl-based phosphine oxide | Moderate | Coatings, adhesives |
Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide | Similar to the first but with slight variations | High | Polymer synthesis |
Study 1: Photoinitiators in Dental Materials
A study published in the Journal of Biomedical Materials Research highlighted the effectiveness of phosphine oxide-based photoinitiators in enhancing the polymerization rate and mechanical properties of dental composites compared to traditional initiators.
Study 2: Biocompatibility Assessment
Research on the biocompatibility of polymers synthesized using phosphine oxide photoinitiators showed promising results, with low cytotoxicity levels when tested on human fibroblast cells, indicating potential for safe use in medical applications.
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